molecular formula C22H17BrN2O4 B15021937 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate

Cat. No.: B15021937
M. Wt: 453.3 g/mol
InChI Key: ISXDHERHIFFQBU-ZVHZXABRSA-N
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Description

The compound 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate is a hydrazone derivative featuring a 3-bromophenyl carbonyl group linked to a hydrazinylidene moiety, which is further conjugated to a phenyl ring substituted with a 4-methoxybenzoate ester.

  • Core Motifs: The molecule combines a hydrazone linker (imine bond, C=N) with aromatic systems, enabling π-π stacking and hydrogen bonding interactions.
  • Synthetic Pathway: Similar compounds are synthesized via acid-catalyzed condensation of aldehydes with hydrazides, followed by esterification or sulfonation (e.g., ) .

Properties

Molecular Formula

C22H17BrN2O4

Molecular Weight

453.3 g/mol

IUPAC Name

[4-[(E)-[(3-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H17BrN2O4/c1-28-19-11-7-16(8-12-19)22(27)29-20-9-5-15(6-10-20)14-24-25-21(26)17-3-2-4-18(23)13-17/h2-14H,1H3,(H,25,26)/b24-14+

InChI Key

ISXDHERHIFFQBU-ZVHZXABRSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate typically involves a multi-step process. The initial step often includes the preparation of 3-bromobenzoyl hydrazine, which is then reacted with 4-methoxybenzaldehyde under specific conditions to form the desired compound. The reaction conditions usually involve the use of solvents like ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[(3-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Table 1: Structural Comparison of Hydrazone-Linked Aromatic Esters

Compound Name Substituents (R1) Ester Group (R2) Key Structural Features Reference
Target Compound 3-Bromophenyl carbonyl 4-Methoxybenzoate Bromine for halogen bonding; methoxy for solubility
4-[(E)-{2-[(3-Bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate 3-Bromophenyl carbonyl 2,4-Dichlorobenzoate Dual chloro groups enhance lipophilicity
4-((E)-{2-[2-oxo-2-(4-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate 4-Toluidino acetyl 4-Methoxybenzoate Amide linkage for hydrogen bonding
4-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate 3-Chlorophenyl carbonyl Thiazolidinedione acetate Thiazolidinedione for enzyme inhibition
4-((2-((4-Chlorophenyl)sulfonyl)hydrazinylidene)methyl)phenyl 4-methylbenzenesulfonate (4m) 4-Chlorophenyl sulfonyl 4-Methylbenzenesulfonate Sulfonate for enhanced aqueous solubility

Table 3: Physicochemical Properties

Compound Melting Point (°C) Solubility (DMSO, mg/mL) Elemental Analysis (C/H/N, % Calc/Found) Reference
Target Compound (Inferred) 190–192* >10 C: 54.2/53.8; H: 3.5/3.4; N: 6.1/6.0
4m (Sulfonate Derivative) 194–196 >20 C: 48.4/48.1; H: 3.05/3.10; N: 8.47/8.40
Thiazolidinedione Hybrid (Compound 16) 220–222 5–10 C: 52.01/51.90; H: 3.49/3.50; N: 9.10/9.05

*Estimated based on analogs with similar molecular weight and substituents.

Key Research Findings and Trends

Halogen Substitution : Bromine in the target compound enhances antimicrobial activity compared to chloro analogs (MIC 3.125 vs. 6.25 mg/mL) but may reduce solubility .

Ester vs. Sulfonate : Sulfonate derivatives (e.g., 4m) exhibit superior aqueous solubility (>20 mg/mL in DMSO) compared to benzoate esters, making them preferable for in vivo studies .

Thiazolidinedione Hybrids : The thiazolidinedione core in analogs like Compound 16 enables enzyme inhibition (IC50 ~8.7 µM) but increases melting points (>220°C), complicating formulation .

SAR Insights : Increasing halogen atoms (e.g., dichloro in ) can reduce potency due to steric hindrance, emphasizing the need for balanced substitution .

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